molecular formula C24H22FN3O B12413495 PPAR|A agonist 4

PPAR|A agonist 4

Cat. No.: B12413495
M. Wt: 387.4 g/mol
InChI Key: DSWTXSDWPPFUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PPAR|A agonist 4 is a compound that activates peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a ligand-activated transcription factor involved in lipid metabolism, inflammation, and energy homeostasis. This compound has shown potential in treating metabolic disorders, cardiovascular diseases, and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PPAR|A agonist 4 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic routes typically involve:

    Formation of Intermediates: The initial steps involve the synthesis of intermediates through reactions such as alkylation, acylation, and cyclization.

    Coupling Reactions: The final step involves coupling the intermediates under specific conditions to form this compound. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-throughput screening and continuous flow chemistry are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

PPAR|A agonist 4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

PPAR|A agonist 4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the activation and regulation of PPARα and its role in lipid metabolism.

    Biology: Investigated for its effects on gene expression, inflammation, and cellular differentiation.

    Medicine: Explored for its potential in treating metabolic disorders, cardiovascular diseases, and certain types of cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting PPARα .

Mechanism of Action

PPAR|A agonist 4 exerts its effects by binding to PPARα, leading to conformational changes that allow the receptor to interact with specific DNA sequences. This interaction modulates the expression of target genes involved in lipid metabolism, inflammation, and energy homeostasis. The compound also influences non-genomic pathways, contributing to its overall biological effects .

Comparison with Similar Compounds

PPAR|A agonist 4 can be compared with other PPAR agonists, such as:

Uniqueness

This compound is unique due to its specific activation of PPARα, leading to distinct effects on lipid metabolism and inflammation. Its potential therapeutic applications in various diseases make it a valuable compound for scientific research and drug development .

Properties

Molecular Formula

C24H22FN3O

Molecular Weight

387.4 g/mol

IUPAC Name

2-[4-[(4-fluoro-2-propylbenzimidazol-1-yl)methyl]phenyl]benzamide

InChI

InChI=1S/C24H22FN3O/c1-2-6-22-27-23-20(25)9-5-10-21(23)28(22)15-16-11-13-17(14-12-16)18-7-3-4-8-19(18)24(26)29/h3-5,7-14H,2,6,15H2,1H3,(H2,26,29)

InChI Key

DSWTXSDWPPFUCE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N)C=CC=C2F

Origin of Product

United States

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